molecular formula C25H29ClN4O6 B6517524 4-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide CAS No. 899788-44-4

4-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide

Cat. No.: B6517524
CAS No.: 899788-44-4
M. Wt: 517.0 g/mol
InChI Key: ZZSPCKCJNYEKQZ-UHFFFAOYSA-N
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Description

4-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide is a useful research compound. Its molecular formula is C25H29ClN4O6 and its molecular weight is 517.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.1775624 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O6/c1-35-14-6-12-27-22(31)9-5-13-29-24(33)18-7-3-4-8-20(18)30(25(29)34)16-23(32)28-19-15-17(26)10-11-21(19)36-2/h3-4,7-8,10-11,15H,5-6,9,12-14,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSPCKCJNYEKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H24ClN3O4
  • Molecular Weight : 405.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular functions and has implications in cancer treatment.
  • Receptor Modulation : It interacts with specific receptors involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism
MCF-715.6Apoptosis induction
HeLa12.8G2/M phase arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

Results indicated that the compound exhibits moderate to strong antibacterial effects, particularly against gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal evaluated the efficacy of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptotic markers such as caspase activation and PARP cleavage.
  • Antioxidant Potential Assessment :
    Using the DPPH radical scavenging assay, the compound exhibited a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related conditions.

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